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Compound of Interest

Compound Name: 2-Allylcyclohexanone

Cat. No.: B1266257 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Allylcyclohexanone, a key intermediate in organic synthesis. The document is tailored for

researchers, scientists, and professionals in drug development, offering a detailed analysis of

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction
2-Allylcyclohexanone (C₉H₁₄O, Mol. Wt.: 138.21 g/mol ) is a versatile building block in the

synthesis of various complex organic molecules. Its chemical structure, featuring a

cyclohexanone ring substituted with an allyl group at the α-position, gives rise to a distinct

spectroscopic fingerprint. Understanding these spectral characteristics is crucial for reaction

monitoring, quality control, and structural elucidation in synthetic chemistry.

Spectroscopic Data
The following sections present the available spectroscopic data for 2-Allylcyclohexanone in a

structured format, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Allylcyclohexanone exhibits characteristic absorption bands

corresponding to its functional groups. The data presented in Table 1 highlights the key

vibrational frequencies.

Table 1: Infrared (IR) Absorption Data for 2-Allylcyclohexanone
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Wavenumber (cm⁻¹) Intensity Assignment

~3076 Medium =C-H stretch (alkene)

~2935 Strong C-H stretch (alkane)

~2861 Strong C-H stretch (alkane)

~1711 Strong C=O stretch (ketone)

~1641 Medium C=C stretch (alkene)

~1448 Medium CH₂ scissoring

~996 Medium =C-H bend (alkene)

~912 Medium =C-H bend (alkene)

The strong absorption at approximately 1711 cm⁻¹ is indicative of the carbonyl group of a six-

membered cyclic ketone. The bands around 3076 cm⁻¹ and 1641 cm⁻¹ confirm the presence of

the allyl group's C=C double bond and its associated vinylic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, publicly available high-resolution ¹H and ¹³C NMR data for 2-Allylcyclohexanone is

limited. However, based on its structure and established principles of NMR spectroscopy, the

expected chemical shifts and multiplicities can be predicted as outlined in Tables 2 and 3.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Allylcyclohexanone

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

Allyl CH= 5.6 - 5.9 ddt

Allyl =CH₂ 4.9 - 5.1 m

Cyclohexanone α-CH 2.2 - 2.6 m

Allyl -CH₂- 2.0 - 2.4 m

Cyclohexanone ring -CH₂- 1.5 - 2.1 m
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The protons of the allyl group are expected to appear in the downfield region typical for vinylic

protons (δ 4.9-5.9 ppm). The protons on the cyclohexanone ring will exhibit complex splitting

patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Allylcyclohexanone

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~211

Allyl -CH= ~135

Allyl =CH₂ ~117

Cyclohexanone α-CH ~50

Allyl -CH₂- ~35

Cyclohexanone ring -CH₂- 25 - 42

The carbonyl carbon is the most deshielded and will appear at the lowest field (~211 ppm). The

sp² carbons of the allyl group are expected around 117-135 ppm, while the sp³ carbons of the

cyclohexanone ring and the allyl side chain will resonate at higher fields.

Mass Spectrometry (MS)
The mass spectrum of 2-Allylcyclohexanone would be expected to show a molecular ion

peak (M⁺) at m/z 138. The fragmentation pattern is anticipated to be characteristic of cyclic

ketones and allylic compounds.

Table 4: Expected Key Fragments in the Mass Spectrum of 2-Allylcyclohexanone
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m/z Proposed Fragment

138 [M]⁺ (Molecular Ion)

97 [M - C₃H₅]⁺ (Loss of allyl group)

69 [C₅H₉]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺ (Allyl cation)

Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for

ketones. The loss of the allyl group (C₃H₅, mass 41) to give a fragment at m/z 97 is expected to

be a significant peak. The allyl cation itself at m/z 41 is also anticipated to be a prominent

fragment.

Experimental Protocols
While specific experimental details for the cited data are not available, the following are general

protocols for obtaining the spectroscopic data for a liquid ketone like 2-Allylcyclohexanone.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For ATR, a drop of the neat liquid is placed directly on the ATR crystal.

For a neat liquid film, a drop of the sample is placed between two salt plates (e.g., NaCl or

KBr).

Data Acquisition: A background spectrum is first recorded. The sample spectrum is then

acquired, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve

the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
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Sample Preparation: Approximately 5-10 mg of 2-Allylcyclohexanone is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include the

spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a

spectrum with singlets for each carbon. A larger number of scans is required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: A dilute solution of 2-Allylcyclohexanone in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate) is prepared.

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable

capillary column to separate the compound from any impurities.

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. In EI, the

sample molecules are bombarded with high-energy electrons, causing ionization and

fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Allylcyclohexanone.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
Allylcyclohexanone. For definitive structural confirmation and analysis, it is recommended to

acquire high-resolution spectra under well-defined experimental conditions.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Allylcyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266257#spectroscopic-data-of-2-
allylcyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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